molecular formula C14H13N3O5 B2856760 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034277-99-9

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2856760
CAS No.: 2034277-99-9
M. Wt: 303.274
InChI Key: ZBWFQWSJQZXTBA-UHFFFAOYSA-N
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Description

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an azetidine ring, and an imidazolidine-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which is then subjected to acylation to introduce the carbonyl group. The azetidine ring is formed through cyclization reactions, often involving azetidinone intermediates. The final step involves the formation of the imidazolidine-2,4-dione ring, which can be achieved through cyclization reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and azetidine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid

Uniqueness

Compared to similar compounds, 3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c18-12-4-15-14(20)17(12)9-5-16(6-9)13(19)8-1-2-10-11(3-8)22-7-21-10/h1-3,9H,4-7H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWFQWSJQZXTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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